Higher logP and Reduced Vapor Pressure Differentiate 2,4-Dimethyl-4-nonanol from the Common Flavor Solvent 2,6-Dimethyl-4-heptanol
In flavor formulation, the partition coefficient (logP) and vapor pressure are critical determinants of aroma release and perception. A direct cross-study comparison of available data shows that 2,4-dimethyl-4-nonanol exhibits a significantly higher logP (4.05) and a substantially lower vapor pressure (0.0403 mm Hg at 25 °C) compared to 2,6-dimethyl-4-heptanol, which has a logP of 3.08 and a vapor pressure of 0.303 mm Hg at 25 °C . The higher logP indicates greater lipophilicity, which can impact partitioning in complex food matrices, while the 7.5-fold lower vapor pressure suggests a less volatile, potentially more tenacious aroma character for 2,4-dimethyl-4-nonanol.
| Evidence Dimension | Octanol-Water Partition Coefficient (logP) and Vapor Pressure |
|---|---|
| Target Compound Data | logP = 4.05; Vapor Pressure = 0.0403 mm Hg @ 25°C |
| Comparator Or Baseline | 2,6-Dimethyl-4-heptanol: logP = 3.08; Vapor Pressure = 0.303 mm Hg @ 25°C |
| Quantified Difference | logP is 0.97 units higher; Vapor Pressure is 0.2627 mm Hg lower (7.5-fold reduction) |
| Conditions | Experimental logP (o/w) and vapor pressure at 25°C from supplier specifications. |
Why This Matters
These divergent physicochemical properties directly influence a flavor compound's performance, dictating that these two substances are not functionally interchangeable in formulations requiring a specific release profile.
